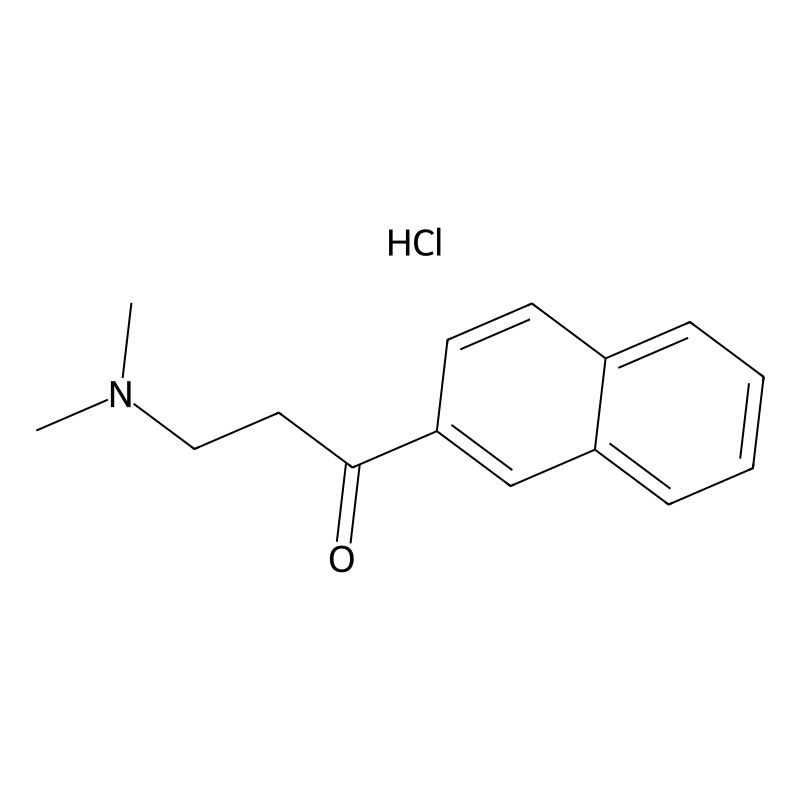3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride is a chiral compound classified as a Mannich base, characterized by its β-amino carbonyl structure. Its molecular formula is C₁₅H₁₈ClNO, and it has a molecular weight of 263.76 g/mol. The compound features a naphthalene ring substituted with a propanone chain and a dimethylamino group, making it a versatile building block in organic synthesis and medicinal chemistry research. This compound is particularly noted for its role as an intermediate in the synthesis of enantiopure analgesic naphthylaminoalcohols, which are valuable in pain management therapies .
- Potential skin and eye irritant: The amine group can irritate skin and eyes upon contact.
- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
- Unknown toxicological effects: Detailed studies are needed to determine the specific toxicity of DMNP-HCl.
The primary method for synthesizing 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride involves the Mannich reaction. This reaction typically entails the condensation of 2-acetonaphthone with formaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst. The general reaction can be summarized as follows:
The product is then converted to its hydrochloride salt form for stability and ease of handling .
Research indicates that 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride exhibits significant biological activity, particularly as an analgesic agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies aimed at developing new pain relief medications. Studies have shown that compounds derived from this structure may possess anti-inflammatory and analgesic properties, although specific mechanisms of action require further elucidation .
The synthesis of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride can be achieved through various methods:
- Mannich Reaction: As previously mentioned, this is the most common method involving the reaction of 2-acetonaphthone with formaldehyde and dimethylamine.
- Reductive Amination: This method involves the reduction of imines formed from naphthalene derivatives and dimethylamine.
- Alternative Approaches: Other synthetic routes may include variations in the starting materials or reaction conditions to optimize yield or purity .
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride finds applications primarily in medicinal chemistry, particularly in:
- Synthesis of Analgesics: It serves as a precursor for developing enantiopure analgesic compounds.
- Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in drug development.
Additionally, its properties may lend themselves to applications in other therapeutic areas, including anti-inflammatory and neuroprotective agents .
Several compounds share structural similarities with 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride, highlighting its unique aspects:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 3-(Dimethylamino)-1-(phenyl)propan-1-one | Phenyl group instead of naphthalene | Analgesic activity |
| 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one | Methoxy substitution on phenyl | Enhanced solubility |
| 3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-one | Nitro substitution on phenyl | Increased reactivity |
| 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one | Methoxy substitution on a different position | Potentially altered pharmacokinetics |
Uniqueness: The presence of the naphthalene ring distinguishes 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride from other similar compounds, potentially influencing its biological activity and efficacy as an analgesic agent .








